molecular formula C12H22O10S B139233 2-Thiokojibiose CAS No. 158213-24-2

2-Thiokojibiose

Cat. No. B139233
M. Wt: 358.36 g/mol
InChI Key: LZOBVHNAVZABHO-LFWCVFAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiokojibiose is a disaccharide composed of two monosaccharides, glucose, and thiose. It is a rare sugar that has been studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine.

Scientific Research Applications

2-Thiokojibiose has been studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine. In biochemistry, it has been used as a substrate for enzymes such as glycosidases and glycosyltransferases. In biotechnology, it has been studied as a potential source of rare sugars for the production of novel glycoconjugates. In medicine, it has been studied for its potential anti-inflammatory and anti-tumor properties.

Mechanism Of Action

The mechanism of action of 2-Thiokojibiose is not fully understood. However, it has been suggested that it may act as a competitive inhibitor of enzymes that use glucose as a substrate. It has also been suggested that it may modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

2-Thiokojibiose has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that use glucose as a substrate, such as α-glucosidase and β-galactosidase. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have anti-tumor properties in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Thiokojibiose in lab experiments is that it is a rare sugar that can be used as a substrate for enzymes that do not recognize common sugars such as glucose and galactose. Another advantage is that it has potential anti-inflammatory and anti-tumor properties. However, one limitation is that it is not readily available and can be expensive to synthesize.

Future Directions

There are several future directions for research on 2-Thiokojibiose. One direction is to study its potential as a source of rare sugars for the production of novel glycoconjugates. Another direction is to study its potential anti-inflammatory and anti-tumor properties in vivo. Additionally, further research is needed to fully understand the mechanism of action of 2-Thiokojibiose.

Synthesis Methods

The synthesis of 2-Thiokojibiose can be achieved by various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of glucose with thiose in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between glucose and thiose. Microbial synthesis involves the use of microorganisms to produce 2-Thiokojibiose through fermentation.

properties

CAS RN

158213-24-2

Product Name

2-Thiokojibiose

Molecular Formula

C12H22O10S

Molecular Weight

358.36 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-2,4,5-triol

InChI

InChI=1S/C12H22O10S/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12-/m1/s1

InChI Key

LZOBVHNAVZABHO-LFWCVFAXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O

synonyms

2-thiokojibiose
2-thiokojibiose, (beta)-isome

Origin of Product

United States

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